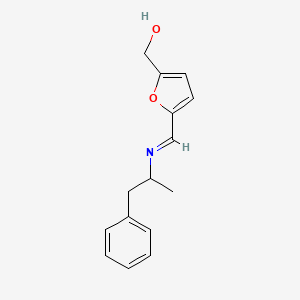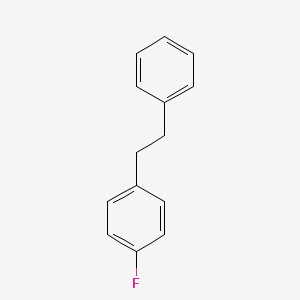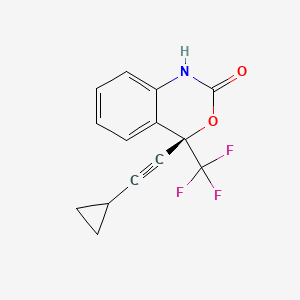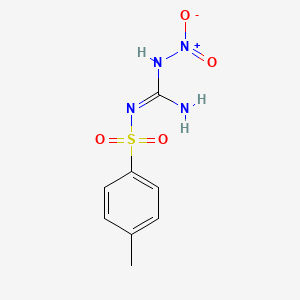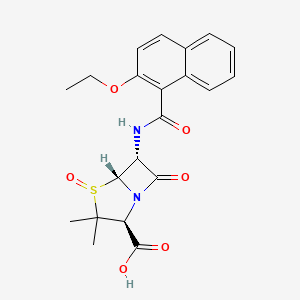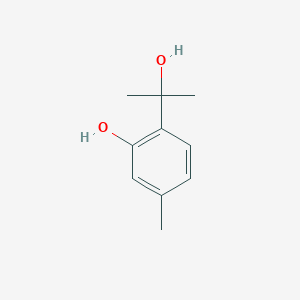
8-Hydroxythymol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Hydroxythymol is a derivative of thymol, a naturally occurring monoterpenoid phenol derived from the essential oils of various plants, particularly those in the thyme family. This compound is known for its significant biological activities, including antimicrobial and cytotoxic properties .
準備方法
Synthetic Routes and Reaction Conditions: 8-Hydroxythymol can be synthesized through various chemical reactions involving thymol. One common method involves the hydroxylation of thymol using reagents such as hydrogen peroxide in the presence of a catalyst like iron(III) chloride. The reaction typically occurs under mild conditions, with the temperature maintained around 25-30°C .
Industrial Production Methods: Industrial production of this compound often involves the extraction of thymol from natural sources followed by chemical modification. The process includes:
- Extraction of thymol from plant sources using steam distillation.
- Hydroxylation of thymol to produce this compound using chemical reagents and catalysts.
- Purification of the final product through crystallization or chromatography techniques .
化学反応の分析
Types of Reactions: 8-Hydroxythymol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to less oxidized forms.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents under controlled conditions
Major Products:
- Oxidation products include quinones and other oxidized derivatives.
- Reduction products are less oxidized forms of this compound.
- Substitution products vary depending on the substituent introduced .
科学的研究の応用
8-Hydroxythymol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its antimicrobial properties against various bacterial strains.
Medicine: Investigated for its potential cytotoxic effects on cancer cells.
Industry: Utilized in the formulation of antimicrobial agents and preservatives .
作用機序
The mechanism of action of 8-Hydroxythymol involves its interaction with cellular components:
Antimicrobial Activity: It disrupts the cell membrane integrity of bacteria, leading to cell lysis and death.
Cytotoxic Activity: It induces apoptosis in cancer cells by generating reactive oxygen species (ROS) and activating apoptotic pathways
類似化合物との比較
Thymol: The parent compound, known for its antimicrobial properties.
Carvacrol: Another monoterpenoid phenol with similar biological activities.
Eugenol: A phenolic compound with antimicrobial and analgesic properties
Uniqueness of 8-Hydroxythymol: this compound stands out due to its enhanced antimicrobial and cytotoxic activities compared to its parent compound thymol. The presence of the hydroxyl group at the 8th position significantly increases its biological efficacy .
特性
分子式 |
C10H14O2 |
|---|---|
分子量 |
166.22 g/mol |
IUPAC名 |
2-(2-hydroxypropan-2-yl)-5-methylphenol |
InChI |
InChI=1S/C10H14O2/c1-7-4-5-8(9(11)6-7)10(2,3)12/h4-6,11-12H,1-3H3 |
InChIキー |
UWRRYLNXMGBJKK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C(C)(C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


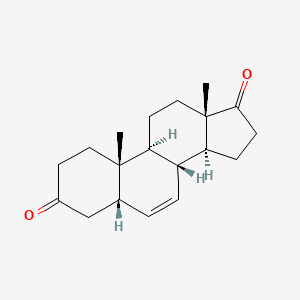
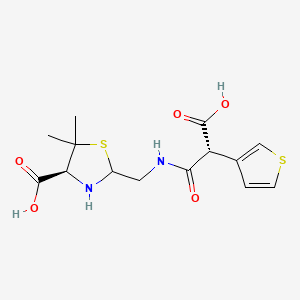
![(1R,5R,6S,13S,21R)-5,13-bis(3,4,5-trihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol](/img/structure/B13418402.png)
![N-[(2E)-3-(3,4-Dimethoxyphenyl)-2-propen-1-yl]-4-fluorobenzenemethanamine](/img/structure/B13418410.png)
